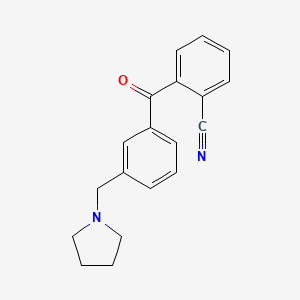

2-Cyano-3'-pyrrolidinomethyl benzophenone

Descripción

Contextualization within the Benzophenone (B1666685) Class of Organic Compounds

2-Cyano-3'-pyrrolidinomethyl benzophenone belongs to the benzophenone family, a class of organic compounds characterized by a central ketone group bonded to two phenyl rings. drugbank.comhmdb.ca The parent compound, benzophenone ((C₆H₅)₂CO), is the simplest diarylketone and serves as a fundamental building block in organic synthesis. drugbank.comwikipedia.org

Benzophenones are recognized for their photochemical properties. drugbank.comhmdb.ca They are efficient photosensitizers, meaning they can absorb light energy and transfer it to other molecules. drugbank.comwikipedia.org This property is harnessed in applications such as UV curing for inks and coatings, and as UV blockers in packaging to prevent photodegradation of contents. sanjaychemindia.comdesiccantsmanufacturers.com Furthermore, various substituted benzophenone derivatives are known to possess pharmacological activity, and their interactions with biological molecules like DNA have been a subject of study. wikipedia.org The core benzophenone structure provides a versatile scaffold upon which chemists can introduce various functional groups to modulate its physical, chemical, and biological properties.

Structural Significance of the Cyano and Pyrrolidinomethyl Moieties in Benzophenone Derivatives

The specific properties of this compound are heavily influenced by its two key substituents: the cyano group and the pyrrolidinomethyl group.

The cyano group (-C≡N) , which defines the nitrile class of organic compounds, is a potent modulator of a molecule's electronic properties. fiveable.meallen.in It consists of a carbon atom triple-bonded to a nitrogen atom, resulting in a linear and highly polar functional group. fiveable.meyoutube.com The electronegativity of the nitrogen atom creates a dipole moment, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.me This reactivity makes the cyano group a versatile synthetic handle, serving as a precursor for the synthesis of amines, carboxylic acids, and other nitrogen-containing heterocycles. fiveable.menumberanalytics.com In the context of a benzophenone scaffold, the cyano group's electron-withdrawing nature can significantly alter the electronic distribution across the aromatic rings and the ketone, thereby influencing its reactivity and photochemical behavior.

The pyrrolidinomethyl moiety (-CH₂-N(CH₂)₄) introduces a saturated, five-membered nitrogen-containing heterocycle. This group adds a basic nitrogen atom to the molecule, increasing its polarity and potential for hydrogen bonding. The presence of such an aliphatic amine can enhance a compound's solubility in polar solvents and provides a site for salt formation. In medicinal chemistry, the pyrrolidine (B122466) ring is a common feature in many biologically active compounds, often contributing to receptor binding and influencing pharmacokinetic properties. Its attachment via a methylene (B1212753) (-CH₂) linker provides rotational flexibility. The specific placement of this group at the 3'-position of one phenyl ring and the cyano group at the 2-position of the other creates a distinct spatial and electronic arrangement that is a key subject of chemical investigation.

The combination of these groups on a benzophenone framework results in a molecule with a complex electronic landscape and multiple reactive sites, making it a compound of interest for synthetic and medicinal chemistry research.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 4'-cyano-3-pyrrolidinomethyl benzophenone | 3'-Cyano-2-pyrrolidinomethyl benzophenone |

| CAS Number | 898794-09-7 chemscene.com | 898794-15-5 | 898774-23-7 |

| Molecular Formula | C₁₉H₁₈N₂O chemscene.com | C₁₉H₁₈N₂O | C₁₉H₁₈N₂O |

| Molecular Weight | 290.36 g/mol chemscene.com | 290.37 g/mol | 290.4 g/mol |

| Topological Polar Surface Area (TPSA) | 44.1 Ų chemscene.com | Not Available | Not Available |

| LogP | 3.385 chemscene.com | Not Available | Not Available |

| Rotatable Bonds | 4 chemscene.com | Not Available | Not Available |

Overview of Key Academic Research Avenues for the Compound

While specific, in-depth research on this compound is not extensively published, its structure suggests several promising avenues for academic investigation.

Synthetic Methodology and Library Development: The compound serves as an interesting target for the development of novel synthetic routes. Research could focus on efficiently constructing this specific substitution pattern on the benzophenone core. Furthermore, it can act as a scaffold for creating a library of related compounds by modifying the pyrrolidinomethyl or cyano groups, enabling structure-activity relationship (SAR) studies. numberanalytics.com

Medicinal Chemistry and Drug Discovery: Given that benzophenone derivatives can be pharmacologically active wikipedia.org and that cyano-containing compounds are explored for anti-inflammatory properties mdpi.com, a primary research avenue is the investigation of this molecule's biological potential. Its distinct structure could be evaluated for various therapeutic targets. In silico studies, such as molecular docking, could predict its binding affinity to enzymes or receptors implicated in disease, guiding further experimental work. mdpi.com

Photochemistry and Materials Science: The inherent photosensitizing properties of the benzophenone core, modulated by the electron-withdrawing cyano group and the electron-donating amine, make this compound a candidate for photophysical studies. drugbank.comsanjaychemindia.com Research could explore its use as a novel photoinitiator, a component in photodynamic therapy, or as a probe to study peptide-protein interactions. sanjaychemindia.comdesiccantsmanufacturers.com The specific substitution pattern may lead to unique absorption and emission properties compared to other benzophenone derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-13-17-7-1-2-9-18(17)19(22)16-8-5-6-15(12-16)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUUYKVTJUKFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643185 | |

| Record name | 2-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-09-7 | |

| Record name | 2-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a distinct fingerprint based on its structural components.

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is produced. For 2-Cyano-3'-pyrrolidinomethyl benzophenone (B1666685), the key functional groups—the ketone, the nitrile, and the tertiary amine within the pyrrolidine (B122466) ring—give rise to distinct absorption bands.

The benzophenone core itself displays a strong absorption band for the carbonyl (C=O) stretching vibration, typically observed around 1652 cm⁻¹. researchgate.net The cyano group (C≡N) on one of the phenyl rings is expected to produce a sharp, medium-intensity absorption in the range of 2260-2200 cm⁻¹. mdpi.combiointerfaceresearch.com The presence of the pyrrolidinomethyl group introduces C-N stretching vibrations, while the aromatic rings will show characteristic C-H stretching peaks above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FTIR Absorption Bands for 2-Cyano-3'-pyrrolidinomethyl benzophenone

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | Medium-Weak |

| Cyano (C≡N) | Stretching | 2260 - 2200 | Medium-Sharp |

| Ketone (C=O) | Stretching | ~1652 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Variable |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of photons, typically in the ultraviolet-visible range.

UV-Vis spectroscopy of benzophenone and its derivatives is characterized by two main types of electronic transitions originating from the carbonyl chromophore: a weak n→π* transition and a strong π→π* transition. researchgate.net The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom to an antibonding π* orbital, while the π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

The positions of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. In polar, protic solvents like ethanol (B145695) or water, the n→π* transition undergoes a hypsochromic (blue) shift to shorter wavelengths. researchgate.net This is because the lone pair of electrons on the carbonyl oxygen can form hydrogen bonds with the solvent, which stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition. researchgate.net Conversely, the π→π* transition typically experiences a bathochromic (red) shift to longer wavelengths in polar solvents, as the more polar excited state is stabilized by the solvent. researchgate.netnih.gov A study of benzophenone in water reported a blue shift for the n→π* transition of approximately 2045 cm⁻¹ and a red shift for the π→π* transition of about -1790 cm⁻¹. nih.gov

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Benzophenone in Various Solvents

| Solvent | n→π* Transition (λmax, nm) | π→π* Transition (λmax, nm) |

|---|---|---|

| n-Heptane | ~338 | ~248 |

| Cyclohexane | ~338 | ~250 |

| Ethanol | ~330 | ~252 |

Data compiled from literature on benzophenone as a model for the core chromophore. researchgate.netnih.gov

The photophysical behavior of benzophenone is dominated by a highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). This rapid process results in very weak fluorescence but strong phosphorescence, particularly at low temperatures. The phosphorescence lifetime of the parent benzophenone is notably short, typically less than 1 millisecond, which is characteristic of an emission from a ³(n,π*) triplet state. nih.gov

While the benzophenone core is primarily phosphorescent, substitutions on the aromatic rings can alter the emission properties. The introduction of a cyano group, for instance, has been shown in other molecular systems to remarkably increase fluorescence quantum efficiency by suppressing non-radiative decay pathways. mdpi.com Therefore, for this compound, while phosphorescence from the triplet state is expected, the potential for enhanced fluorescence due to the cyano-substituent cannot be discounted without experimental verification. The phosphorescence quantum yield (Φp) and lifetime (τp) are crucial parameters for characterizing the triplet state, which is central to the photochemistry of benzophenones.

Femtosecond time-resolved absorption spectroscopy is a powerful pump-probe technique used to monitor ultrafast molecular processes that occur on timescales of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). For a molecule like this compound, this method is ideal for directly observing the dynamics of the excited states following photoexcitation.

Upon absorption of a pump pulse, the molecule is promoted to an excited singlet state. The subsequent evolution of this state can be tracked by a time-delayed probe pulse. This allows for the real-time observation of processes such as intersystem crossing (ISC) from the singlet manifold to the triplet manifold, which is a key event in benzophenone photophysics. dmphotonics.com Studies on related systems have used this technique to measure ISC lifetimes on the order of tens of picoseconds and subsequent vibrational relaxation. nih.govresearchgate.net By analyzing the transient absorption spectra, one can elucidate the complex deactivation pathways and lifetimes of the transient species involved in the molecule's photochemistry. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the two different aromatic rings and the pyrrolidinomethyl group. The aromatic region (typically 7.0-8.0 ppm) would be complex due to the substitution pattern. The protons on the cyanobenzoyl ring and the pyrrolidinomethyl-substituted ring would show unique chemical shifts and coupling patterns. The protons of the pyrrolidinomethyl group would appear in the aliphatic region, with the methylene (B1212753) protons adjacent to the nitrogen (in the pyrrolidine ring) and the benzylic methylene protons showing characteristic shifts.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) would appear significantly downfield (~195-198 ppm). rsc.org The nitrile carbon (C≡N) would be found around 118-120 ppm, while the aromatic carbons would resonate in the 125-140 ppm range. rsc.org The aliphatic carbons of the pyrrolidinomethyl group would be observed in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic Protons | ¹H | 7.2 - 8.0 | m |

| Benzylic CH₂ | ¹H | 3.5 - 3.8 | s |

| Pyrrolidine CH₂ (adjacent to N) | ¹H | 2.5 - 2.8 | t |

| Pyrrolidine CH₂ | ¹H | 1.7 - 2.0 | m |

| Ketone Carbonyl | ¹³C | 195 - 198 | - |

| Aromatic Carbons | ¹³C | 125 - 145 | - |

| Cyano Carbon | ¹³C | 118 - 120 | - |

| Benzylic CH₂ | ¹³C | ~60 | - |

| Pyrrolidine CH₂ (adjacent to N) | ¹³C | ~54 | - |

Predicted values are based on data for benzophenone, cyanobenzophenones, and standard substituent effects. rsc.org

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (C₁₉H₁₈N₂O), the molecular weight is 290.36 g/mol . chemscene.com In an electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z 290.

The fragmentation of the molecule under mass spectrometric conditions would likely proceed through several characteristic pathways. Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group. researchgate.net The pyrrolidinomethyl group is also susceptible to fragmentation.

Potential major fragments for this compound could include:

| m/z Value | Possible Fragment Ion | Fragment Structure |

| 290 | [M]⁺ | [C₁₉H₁₈N₂O]⁺ |

| 220 | [M - C₅H₉N]⁺ | [C₁₄H₉NO]⁺ |

| 129 | [C₈H₅NO]⁺ | [NCC₆H₄CO]⁺ |

| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ |

| 84 | [C₅H₁₀N]⁺ | [Pyrrolidinylmethyl cation]⁺ |

| 77 | [C₆H₅]⁺ | [Phenyl cation]⁺ |

This table presents hypothetical fragmentation based on the structure of the compound.

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for purifying the final product.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to qualitatively monitor a reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of reactants and the appearance of the product can be observed. The polarity of this compound suggests that a solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would be suitable for its analysis by TLC.

Column Chromatography: For the purification of the synthesized compound on a larger scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (eluent) is passed through the column. By carefully selecting the eluent system, the desired compound can be separated from impurities. For a compound like this compound, a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, would likely be effective.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides high resolution and is used for both analytical and preparative purposes. For analyzing the purity of this compound, a reversed-phase HPLC method would be appropriate. This would typically involve a C18 column and a mobile phase consisting of a mixture of water (or a buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound under specific conditions is a characteristic property and can be used for its identification and quantification.

Gas Chromatography (GC): Given the relatively high molecular weight and potential for thermal degradation, gas chromatography might be less suitable for the direct analysis of this compound unless derivatization is performed. nih.gov However, GC could be employed to analyze for the presence of volatile starting materials or byproducts in the reaction mixture.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world. For a molecule such as 2-Cyano-3'-pyrrolidinomethyl benzophenone (B1666685), these calculations can predict its geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) has become a popular method for computational studies of organic compounds due to its balance of accuracy and computational cost. DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 2-Cyano-3'-pyrrolidinomethyl benzophenone, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule.

The electronic structure, which dictates the molecule's reactivity and properties, can also be thoroughly investigated using DFT. These calculations provide information on the distribution of electron density and the energies of the molecular orbitals. While specific DFT studies on this compound are not prevalent in the literature, the methodology is well-established for similar organic molecules. For example, DFT has been successfully used to study the structural parameters of other complex organic compounds.

Illustrative Data Table for DFT Geometry Optimization (Hypothetical)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C=O | 1.22 |

| Bond Length | C≡N | 1.15 |

| Bond Angle | C-C(O)-C | 118.5 |

| Dihedral Angle | Benzoyl-Pyrrolidine | 45.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Ab initio Methods for Electronic Structure Theory

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster), can provide highly accurate electronic structure information.

For this compound, ab initio calculations would offer a benchmark for the results obtained from DFT. While computationally more demanding, they can be crucial for confirming electronic properties and understanding intricate electron correlation effects within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can identify the wavelengths at which a molecule absorbs light.

In the case of this compound, TD-DFT calculations would be instrumental in understanding its photophysical properties. The method can predict the λmax (wavelength of maximum absorption) and explain the electronic transitions responsible for the absorption bands. This information is vital for applications in areas such as photochemistry and materials science. For instance, TD-DFT has been effectively applied to predict the spectral properties of various organic dyes and cyano-substituted compounds. researchgate.net

Molecular Orbital Analysis

The behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The spatial distribution of the HOMO and LUMO in this compound would reveal the regions of the molecule that are most likely to be involved in chemical reactions.

Computational software can visualize these orbitals, showing, for example, that the HOMO might be localized on the electron-rich pyrrolidine (B122466) ring, while the LUMO could be centered on the electron-withdrawing cyano and benzophenone groups.

Elucidation of HOMO-LUMO Energy Gaps and their Correlation with Kinetic Stability and Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily excited.

The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at longer wavelengths. While specific values for this compound are not available, the general principles of frontier molecular orbital theory provide a robust framework for predicting its behavior.

Illustrative Data Table for Molecular Orbital Analysis (Hypothetical)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Prediction of Chemical Reactivity and Site Selectivity

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique that illustrates the charge distribution within a molecule, providing a guide to its reactive behavior. numberanalytics.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. numberanalytics.comresearchgate.net

For this compound, the MEP map would highlight specific areas of reactivity:

Negative Potential: The most electron-rich regions are expected to be located around the carbonyl oxygen and the nitrogen atom of the cyano group due to the presence of lone pairs. These sites are the most likely targets for electrophiles.

Positive Potential: Electron-deficient regions, indicating sites for nucleophilic attack, would be found around the carbonyl carbon and the carbon atom of the cyano group. The hydrogen atoms of the pyrrolidine ring would also exhibit positive potential.

This visual representation is invaluable for predicting intermolecular interactions, including hydrogen bonding and stacking interactions, which are fundamental to molecular recognition and crystal packing. mdpi.com

Table 1: Illustrative MEP Values at Key Atomic Sites

| Atomic Site | Predicted MEP Value (kcal/mol) | Implied Reactivity |

| Carbonyl Oxygen | -55 | Site for Electrophilic Attack |

| Cyano Nitrogen | -50 | Site for Electrophilic Attack |

| Carbonyl Carbon | +40 | Site for Nucleophilic Attack |

| Cyano Carbon | +35 | Site for Nucleophilic Attack |

| Pyrrolidine Nitrogen | -30 | Potential for H-bonding |

Note: The values in this table are illustrative and represent typical ranges for similar functional groups.

To quantify the reactivity of specific atomic sites within a molecule, chemists employ reactivity descriptors derived from Density Functional Theory (DFT), such as Fukui functions and Parr functions. rsc.org These functions identify which atoms have the greatest tendency to accept or donate electrons.

Fukui Function (f(r)) : This function measures the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.net The condensed Fukui function simplifies this by assigning a value to each atom.

f+ indicates the reactivity towards a nucleophilic attack (where the molecule accepts an electron).

f- indicates the reactivity towards an electrophilic attack (where the molecule donates an electron). researchgate.net

Parr Functions (P(r)) : Proposed as an alternative to Fukui functions, Parr functions are based on the spin density distribution of the radical cation and anion of the molecule. rsc.orgresearchgate.net

P+(r) identifies electrophilic sites.

P-(r) identifies nucleophilic sites. researchgate.net

For this compound, calculations would likely show high f+ and P+ values on the carbonyl carbon and the cyano carbon, confirming them as the primary electrophilic centers. Conversely, the carbonyl oxygen and the cyano nitrogen would exhibit high f- and P- values, marking them as the principal nucleophilic centers. These theoretical descriptors are essential for predicting regioselectivity in chemical reactions. semanticscholar.org

Table 2: Predicted Fukui and Parr Function Values for Key Atoms

| Atom | Function | Predicted Value (a.u.) | Site Type |

| Carbonyl Carbon | f+ / P+ | High Positive | Electrophilic |

| Cyano Carbon | f+ / P+ | High Positive | Electrophilic |

| Carbonyl Oxygen | f- / P- | High Positive | Nucleophilic |

| Cyano Nitrogen | f- / P- | High Positive | Nucleophilic |

Note: This table provides a qualitative prediction of the expected results from such an analysis.

Calculation of Photophysical Parameters, Including Excited State Dipole Moments

Benzophenone and its derivatives are cornerstone compounds in photochemistry, making the study of their photophysical properties essential. Computational methods allow for the calculation of various parameters that govern the interaction of these molecules with light. nih.govresearchgate.net

Key calculated parameters include the UV-Vis absorption spectrum, the energies of the singlet (S₁) and triplet (T₁) excited states, and the singlet-triplet energy gap (ΔE_ST). researchgate.net For molecules like this compound, the absorption spectrum is characterized by n→π* transitions associated with the carbonyl group and π→π* transitions of the aromatic system. researchgate.net

A critical parameter is the excited state dipole moment (μ_e) , which often differs significantly from the ground state dipole moment (μ_g). This change is particularly pronounced in molecules that exhibit intramolecular charge transfer (ICT) upon excitation. rsc.orgresearchgate.net The increase in dipole moment in the excited state influences the molecule's interaction with its environment, affecting fluorescence and phosphorescence properties. longdom.org Solvatochromic studies, which measure spectral shifts in different solvents, can be combined with theoretical calculations to estimate these excited state dipole moments. rsc.org

Table 3: Hypothetical Ground and Excited State Dipole Moments

| State | Parameter | Calculated Value (Debye) |

| Ground State (S₀) | Dipole Moment (μ_g) | 4.5 D |

| First Excited Singlet State (S₁) | Dipole Moment (μ_e) | 12.0 D |

Note: Values are hypothetical, based on typical findings for similar aromatic ketones where the excited state is more polar than the ground state.

Theoretical Analysis of Solvent Effects on Electronic and Spectroscopic Properties

The chemical environment, particularly the solvent, can profoundly influence a molecule's electronic structure and spectroscopic behavior—a phenomenon known as solvatochromism. mdpi.com Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by treating the solvent as a continuous medium with a specific dielectric constant. researchgate.net

For this compound, solvent polarity is expected to have distinct effects on its absorption spectrum:

n→π Transitions: The weak absorption band corresponding to the carbonyl group's n→π transition is predicted to undergo a hypsochromic (blue) shift as solvent polarity increases. This is because polar solvents stabilize the lone pair electrons on the oxygen in the ground state more than in the excited state. researchgate.net

π→π Transitions: The more intense π→π transitions are expected to show a bathochromic (red) shift in polar solvents, as the excited state, which is generally more polar, is stabilized to a greater extent than the ground state. researchgate.netresearchgate.net

By calculating these shifts, computational analysis can predict how the molecule will behave in different reaction or application environments. longdom.org

Table 4: Predicted Solvatochromic Shifts for Absorption Maxima (λ_max)

| Solvent | Dielectric Constant (ε) | Predicted n→π* λ_max (nm) | Predicted π→π* λ_max (nm) |

| Heptane | 1.9 | 345 | 250 |

| Dichloromethane | 8.9 | 340 | 254 |

| Ethanol (B145695) | 24.6 | 335 | 258 |

| Water | 80.1 | 330 | 262 |

Note: This table illustrates the expected trends in solvatochromic shifts.

Computational Mechanistic Studies of Chemical Transformations

Computational chemistry provides deep insights into the mechanisms of chemical reactions by mapping out the entire reaction pathway. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.

For a molecule like this compound, several transformations could be investigated:

Nucleophilic Addition: The mechanism of addition of a nucleophile (e.g., a Grignard reagent or an organolithium compound) to the electrophilic carbonyl carbon.

Reduction Reactions: The pathway for the reduction of the ketone to a secondary alcohol using reagents like sodium borohydride.

Photochemical Reactions: The mechanism of photochemical processes, such as the Norrish Type II reaction, if an abstractable gamma-hydrogen is available, or photoreduction in the presence of a hydrogen donor.

By calculating the activation energies for different potential pathways, computational studies can predict the most likely reaction products and explain the observed stereoselectivity or regioselectivity.

Computational Aspects of Crystal Structure Prediction and Molecular Packing

Crystal Structure Prediction (CSP) is a computational field dedicated to predicting the crystal packing of a molecule from its chemical diagram alone. rsc.orgucl.ac.uk This is achieved by generating a vast number of plausible crystal structures and ranking them based on their calculated lattice energies.

For a semi-flexible molecule like this compound, CSP presents a significant challenge due to the conformational freedom of the pyrrolidinomethyl group and the torsion between the phenyl rings. rsc.org The process involves:

Conformational Analysis: Identifying low-energy conformations of the molecule.

Structure Generation: Packing these conformers into various crystallographic space groups to generate thousands or millions of hypothetical crystal structures.

Energy Ranking: Using force fields or more accurate quantum mechanical methods to calculate the lattice energy of each structure and rank them to identify the most likely candidates for the stable polymorph. ucl.ac.uk

These studies are critical for understanding polymorphism—the ability of a compound to exist in multiple crystal forms. Benzophenone itself is a well-known polymorphic substance, and its derivatives may exhibit similar behavior. researchgate.net CSP can help identify potential polymorphs and rationalize the intermolecular forces, such as C-H···O, C-H···N, and π-π stacking interactions, that dictate the molecular packing in the solid state. researchgate.netnih.gov

Chemical Reactivity and Transformation Mechanisms

Photochemical Pathways and Mechanisms

The photochemistry of benzophenone (B1666685) and its derivatives is a cornerstone of organic photochemistry, characterized by the high efficiency of intersystem crossing to the triplet state upon UV irradiation. edinst.com The presence of both an electron-withdrawing group (EWG) and an electron-donating group (EDG) on the benzophenone scaffold of the title compound introduces complex and competing reaction pathways.

The classic photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen donor, such as isopropyl alcohol. youtube.com Upon absorption of light, the molecule is promoted to an excited triplet state which then abstracts a hydrogen atom from the alcohol. This generates two radical intermediates: a benzophenone ketyl radical and a radical derived from the hydrogen donor. youtube.comresearchgate.net In the case of 2-Cyano-3'-pyrrolidinomethyl benzophenone, two main photoreduction pathways can be envisaged: intermolecular and intramolecular.

A competing and likely efficient pathway is an intramolecular photoreduction process. The pyrrolidinomethyl group contains abstractable hydrogen atoms on the carbon alpha to the nitrogen. The excited benzophenone carbonyl can abstract one of these hydrogen atoms, leading to the formation of a biradical species. This process is common in benzophenones bearing amino side chains.

The primary photoreduction steps for benzophenones can be summarized as follows:

| Reaction Type | Reactants | Key Intermediates | Final Products (Typical) |

| Intermolecular | Excited Triplet Benzophenone, Isopropyl Alcohol | Benzophenone Ketyl Radical, Isopropyl Radical | Benzpinacol, Acetone |

| Intramolecular | Excited Triplet this compound | Biradical (from intramolecular H-abstraction) | Cyclization or rearrangement products |

The photoreduction in the absence of a dedicated hydrogen-donating solvent often leads to dimerization of the ketyl radicals to form a benzpinacol. researchgate.net However, the quantum yield for photoreduction can approach 2.0, indicating that the radical generated from the hydrogen donor can reduce a second, ground-state benzophenone molecule. bgsu.edu

Upon absorption of UV light (~330-365 nm), this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). edinst.comyoutube.com For benzophenone itself, the S₁ state is typically of n,π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. edinst.com This is followed by a very rapid and highly efficient (~100% quantum yield) intersystem crossing (ISC) to the triplet manifold (T₁ or T₂). edinst.com

The dynamics for this compound are more complex due to the substituents:

Intersystem Crossing (ISC): The efficiency of ISC in benzophenones is often attributed to the transition between states of different orbital characters (e.g., n,π* and π,π*), which is a favored process. edinst.com

Substituent Effects: The cyano (EWG) and pyrrolidinomethyl (EDG) groups significantly influence the energies of the n,π* and π,π* states. In donor-acceptor systems, a charge-transfer (CT) excited state can be formed, where electron density moves from the donor (pyrrolidinomethyl-substituted ring) to the acceptor (cyano-substituted benzoyl moiety). rsc.orgaip.org Depending on the solvent polarity, this can lead to the formation of twisted intramolecular charge transfer (TICT) states. aip.orgscilit.com

Triplet State Lifetime: The lifetime of the triplet state is critical for its subsequent chemical reactions. For substituted benzophenones, higher triplet state (Tₙ) lifetimes have been measured in the range of 110-450 picoseconds, with the main deactivation pathway being internal conversion to the T₁ state. nih.gov The nature of the T₁ state (whether it is more n,π* or π,π* in character) dictates its reactivity. An n,π* triplet state is highly reactive in hydrogen abstraction reactions, whereas a π,π* triplet state is generally less reactive. nih.gov

The substitution pattern is crucial; studies on ortho-, meta-, and para- substituted benzophenone-donor dyads show that the position dramatically alters the excited-state evolution, including the rates of charge transfer and charge recombination. rsc.orgaip.org For the meta-substituted title compound, electronic communication between the donor and acceptor is less direct than for a para-substituted analog, which will influence the character and lifetime of the excited states. nih.gov

The photoreduction of benzophenones by amines is a classic example of a photoinduced single-electron-transfer (SET) reaction. acs.orgrsc.orgacs.org Given the structure of this compound, an intramolecular SET process is a highly probable photochemical pathway.

The mechanism proceeds as follows:

Excitation: The benzophenone chromophore is excited to its triplet state (BP³*).

Electron Transfer: The excited triplet acts as an electron acceptor, and the tertiary amine of the pyrrolidinomethyl group acts as an electron donor. An electron is transferred from the nitrogen to the benzophenone moiety, forming a radical ion pair: a ketyl radical anion and an aminium radical cation.

Proton Transfer: A proton is rapidly transferred from the carbon adjacent to the positively charged nitrogen to the ketyl radical anion. This step neutralizes the charges, yielding a neutral benzophenone ketyl radical and an α-aminoalkyl radical.

This SET mechanism often dominates over direct hydrogen atom transfer (HAT) when an amine is the reducing agent. acs.org The resulting α-aminoalkyl radical is a key intermediate that can lead to various subsequent reactions, including oxidative deamination or coupling. acs.org The presence of the benzophenone chromophore essentially acts as an "antenna," absorbing light energy and using it to drive electron transfer from the attached amine group. rsc.org

Redox Chemistry Beyond Photochemistry

Beyond light-induced transformations, the this compound molecule can undergo standard chemical oxidation and reduction reactions targeting its functional groups, primarily the ketone.

The benzophenone scaffold is generally robust and resistant to oxidation. However, under strong oxidizing conditions, it can be transformed. For instance, oxidation of a related compound, benzophenone-3, with potassium permanganate (B83412) (KMnO₄) has been shown to proceed via hydroxylation of the aromatic rings and, ultimately, cleavage of the carbon-carbon bridge between the rings. nih.gov

Synthetically, oxidative reactions are sometimes employed to create benzophenone structures from other precursors. beilstein-journals.org However, direct oxidation of the this compound scaffold would likely be unselective. The pyrrolidinomethyl group is susceptible to oxidation, and harsh conditions could lead to complex product mixtures or complete degradation. Milder, more specific reagents would be required to target a particular transformation without affecting other parts of the molecule.

In contrast to photoreduction, which typically yields benzpinacols via radical coupling, chemical reduction of the benzophenone carbonyl group selectively produces the corresponding secondary alcohol. acs.org

Standard laboratory reducing agents are effective for this transformation:

Sodium Borohydride (NaBH₄): A mild and selective reagent that will reduce the ketone to a benzhydrol (diphenylmethanol) derivative. It is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695).

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that will also readily reduce the ketone. However, its high reactivity means it could potentially also reduce the cyano group to a primary amine if reaction conditions are not carefully controlled.

The expected product from the selective chemical reduction of this compound is (2-cyanophenyl)(3'-(pyrrolidinomethyl)phenyl)methanol.

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings

The reactivity of the two aromatic rings in this compound towards electrophilic and nucleophilic substitution is dictated by the electronic properties of their respective substituents. The principles of electrophilic aromatic substitution (EAS) are well-established, where electron-donating groups (EDGs) activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and direct to the meta position. libretexts.org Conversely, for nucleophilic aromatic substitution (NAS), EWGs activate the ring for attack, particularly when positioned ortho or para to a suitable leaving group. libretexts.orguomustansiriyah.edu.iq

The benzonitrile (B105546) ring is substituted with a cyano group (-CN) and a benzoyl group (-COC6H5), both of which are strong electron-withdrawing groups. uomustansiriyah.edu.iq Consequently, this ring is significantly deactivated towards electrophilic attack. Any forced EAS reaction would be directed to the positions meta to both groups (C4 and C6). In contrast, the presence of these EWGs makes the ring susceptible to nucleophilic aromatic substitution, provided there is a leaving group present. libretexts.org The cyano group itself could potentially act as a leaving group under certain nucleophilic conditions.

The second ring contains a pyrrolidinomethyl group at the 3' position. This substituent, being an alkylamine group, is classified as an electron-donating, activating group. libretexts.orgyoutube.com It therefore directs incoming electrophiles to the ortho (2' and 4') and para (6') positions. This ring is the primary site for electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions. youtube.com

The table below summarizes the directing effects of the substituents on each aromatic ring for electrophilic aromatic substitution.

| Ring / Substituent | Type | Ring Activity | Directing Effect |

| Benzonitrile Ring | |||

| 2-Cyano (-CN) | Electron-Withdrawing (EWG) | Deactivating | Meta |

| 1-Benzoyl (-COAr) | Electron-Withdrawing (EWG) | Deactivating | Meta |

| Pyrrolidinomethyl Ring | |||

| 3'-Pyrrolidinomethyl (-CH2-N(CH2)4) | Electron-Donating (EDG) | Activating | Ortho, Para |

Intramolecular Cyclization and Intermolecular Condensation Pathways

The arrangement of functional groups in this compound allows for several potential cyclization and condensation reactions. The 2-cyano benzophenone moiety is essentially a β-ketonitrile fragment, a structure known to undergo regioselective cyclization under both acidic and basic conditions. mdpi.com

Under basic conditions, such as treatment with potassium tert-butoxide (t-BuOK), an intramolecular nitrile-anionic cyclization could occur. mdpi.com This involves the formation of an enolate at the carbon alpha to the carbonyl group, which could then attack the nitrile carbon, leading to a new five- or six-membered ring. Studies on analogous β-oxonitrile systems have shown the formation of A-pentacyclic cyano-enone structures through this pathway. mdpi.com

Acid-catalyzed cyclization presents another possibility. In the presence of a strong acid, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon. The nitrile nitrogen could then act as an intramolecular nucleophile, leading to a cyclized intermediate that could rearrange to a stable heterocyclic system. mdpi.com

Intermolecular condensation reactions are also feasible, primarily involving the ketone's carbonyl group. For instance, a base-catalyzed self-condensation, similar to an aldol (B89426) condensation, could occur where the enolate of one molecule attacks the carbonyl group of another. researchgate.net While the classic Benzoin condensation involves aldehydes, related reactions where a nucleophilic carbon attacks a carbonyl are well-established. organic-chemistry.org

Derivatization Strategies via Functional Group Interconversions

Functional group interconversion (FGI) offers a powerful strategy for creating derivatives of this compound by chemically altering its existing functional groups. ub.eduimperial.ac.uk The molecule possesses three key sites for such transformations: the cyano group, the ketone carbonyl, and the tertiary amine of the pyrrolidine (B122466) ring.

The cyano group is highly versatile. It can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane (B79455) (B₂H₆). vanderbilt.edu Alternatively, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH) or a primary amide (-CONH₂). vanderbilt.edu

The benzophenone carbonyl group is readily reduced to a secondary alcohol (-CH(OH)-) using hydride reagents such as Sodium Borohydride (NaBH₄) or LiAlH₄. imperial.ac.uksmolecule.com This transformation from a ketone to a diarylmethanol derivative opens up further derivatization possibilities, such as esterification or etherification of the newly formed hydroxyl group.

The pyrrolidine nitrogen is a tertiary amine and can undergo quaternization by reacting with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This modification would introduce a permanent positive charge and alter the molecule's solubility and biological properties.

The following table details potential derivatization strategies for the compound.

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Cyano (-CN) | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) | Reduction |

| Cyano (-CN) | H₃O⁺ / Heat | Carboxylic Acid (-COOH) | Hydrolysis |

| Ketone (C=O) | NaBH₄ or LiAlH₄ | Secondary Alcohol (-CH(OH)-) | Reduction |

| Pyrrolidine (tertiary amine) | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Alkylation |

X Ray Crystallography and Solid State Structural Investigations

Single Crystal X-ray Diffraction Methodologies for High-Resolution Structure Determination

To determine the crystal structure of a compound like 2-Cyano-3'-pyrrolidinomethyl benzophenone (B1666685), a single, high-quality crystal is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector. The data collection is typically performed at a low temperature to minimize thermal vibrations of the atoms. The collected data is then processed to determine the unit cell dimensions and the symmetry of the crystal. The final step involves solving the phase problem and refining the structural model to obtain a high-resolution depiction of the molecule's atomic arrangement.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The analysis of the diffraction pattern allows for the determination of the crystal system, which classifies the crystal based on its symmetry. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the crystal. The unit cell is the basic repeating unit of the crystal lattice, and its dimensions (the lengths of the axes a, b, and c, and the angles between them α, β, and γ) are precisely determined from the diffraction data.

Without experimental data for 2-Cyano-3'-pyrrolidinomethyl benzophenone, a data table for these parameters cannot be generated.

Analysis of Molecular Conformation and Geometry in the Crystalline State

Once the crystal structure is solved, the precise three-dimensional arrangement of the atoms within the this compound molecule can be analyzed. This includes the determination of bond lengths, bond angles, and torsion angles. The conformation of the flexible parts of the molecule, such as the pyrrolidinomethyl group and the orientation of the phenyl rings, would be established. This information is crucial for understanding the molecule's shape and steric properties in the solid state.

A data table of key geometric parameters for this compound cannot be provided due to the absence of a published crystal structure.

Elucidation of Intermolecular Interactions Influencing Crystal Packing, including Hydrogen Bonding and π-π Stacking

The arrangement of molecules within the crystal, known as crystal packing, is governed by various intermolecular interactions. For this compound, potential interactions would include hydrogen bonds involving the nitrogen atom of the pyrrolidine (B122466) ring or the oxygen atom of the benzophenone moiety. The presence of aromatic rings would also suggest the possibility of π-π stacking interactions. The cyano group can also participate in various non-covalent interactions. The nature, geometry, and strength of these interactions would be analyzed to understand how the individual molecules assemble into a stable crystal lattice.

Studies on Polymorphism and Crystal Engineering Approaches (e.g., through additives)

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties. Studies to investigate the potential polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or with the use of additives). Crystal engineering approaches could also be employed to design new crystalline forms with desired properties by controlling the intermolecular interactions. As no crystallographic studies have been reported, there is no information on the existence of polymorphs for this compound.

Structure Property Relationships of 2 Cyano 3 Pyrrolidinomethyl Benzophenone Derivatives

Electronic Effects of Substituents on Molecular Reactivity and Spectroscopic Properties

The electronic landscape of a benzophenone (B1666685) derivative is significantly influenced by its substituents, which in turn governs its reactivity and how it interacts with electromagnetic radiation. Substituents can donate or withdraw electrons, effects that are transmitted throughout the molecule via inductive and resonance pathways. stpeters.co.inlumenlearning.com

The cyano (-CN) group, present at the 2-position on one of the phenyl rings, is a potent electron-withdrawing group. It withdraws electron density from the aromatic ring through both the inductive effect (due to the high electronegativity of nitrogen) and the resonance effect (delocalization of the ring's pi-electrons onto the cyano group). stpeters.co.inlibretexts.org This electron withdrawal deactivates the substituted phenyl ring, making it less susceptible to electrophilic substitution reactions compared to unsubstituted benzene (B151609). lumenlearning.comlibretexts.org Spectroscopically, the presence of a cyano group can cause a bathochromic (red) shift in the absorption maxima of a molecule. mdpi.comnih.gov

The interplay between the electron-withdrawing cyano group and the electron-donating pyrrolidinomethyl group across the benzophenone carbonyl bridge creates a "push-pull" system. This can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation, which significantly affects the molecule's photophysical properties. researchgate.netnorthwestern.edu The carbonyl (C=O) group itself acts as an electron-withdrawing group and a chromophore, with its n→π* and π→π* transitions being characteristic features in the UV spectrum of benzophenones. scialert.net The precise energies of these transitions are modulated by the electronic effects of the substituents on the phenyl rings.

Table 1: Influence of Substituent Electronic Effects on Benzophenone Properties This table provides a generalized summary based on established principles of substituent effects on aromatic systems, as specific experimental data for 2-Cyano-3'-pyrrolidinomethyl benzophenone is not widely available.

| Substituent Group | Position | Electronic Effect | Impact on Ring Reactivity (Electrophilic Substitution) | Anticipated Spectroscopic Effect (UV-Vis) |

|---|---|---|---|---|

| Cyano (-CN) | 2 | Strongly Electron-Withdrawing (Inductive & Resonance) | Deactivating | Bathochromic (red) shift of π→π* transitions |

| Pyrrolidinomethyl (-CH₂N(CH₂)₄) | 3' | Electron-Donating (Resonance) / Weakly Withdrawing (Inductive) | Activating | Modulation of n→π* and π→π* transitions |

Steric and Conformational Influences of the Pyrrolidinomethyl and Cyano Groups on Molecular Behavior

The three-dimensional arrangement of atoms in "this compound" is critical to its behavior. The non-planarity of the benzophenone core, where the two phenyl rings are twisted out of the plane of the central carbonyl group, is a defining feature. The extent of this twisting is heavily influenced by the steric bulk of the substituents.

The cyano group at the 2-position (ortho to the carbonyl bridge) introduces significant steric hindrance. This forces the cyanophenyl ring to adopt a larger dihedral angle with respect to the plane of the carbonyl group to minimize steric clash. This increased torsion angle can disrupt π-conjugation between the cyanophenyl ring and the carbonyl group, which in turn affects the electronic and spectroscopic properties. acs.org

On the other phenyl ring, the 3'-pyrrolidinomethyl group also possesses considerable steric bulk. While its placement at the meta position avoids direct steric interaction with the carbonyl group, its own conformational flexibility is a key factor. The pyrrolidine (B122466) ring itself is not planar and can adopt various puckered conformations, such as envelope or twist forms. researchgate.netresearchgate.net Furthermore, rotation is possible around the N-CH₂ and CH₂-Aryl single bonds. The preferred conformation will be one that minimizes steric interactions within the substituent and with the rest of the molecule. researchgate.netscielo.br The N-acyl functionality in related pyrrolidine systems is known to drive aliphatic substituents into an axial orientation, restricting the ring's possible conformations. researchgate.net

Impact of Substituent Position on Electronic Distribution and Reactivity Profiles

The location of a substituent on the aromatic rings is not trivial and has a profound impact on the electronic distribution and subsequent reactivity. libretexts.org The effects of a substituent are most strongly felt at the ortho and para positions relative to its point of attachment. lumenlearning.com

In "this compound," the cyano group is at the 2-position (ortho). An ortho electron-withdrawing group like -CN will significantly decrease the electron density on its ring and influence the carbonyl group's electrophilicity directly due to its proximity.

The pyrrolidinomethyl group is at the 3'-position (meta). An electron-donating group in the meta position activates the ring towards electrophilic attack, but its directing influence is primarily towards the ortho and para positions relative to itself (i.e., the 2', 4', and 6' positions). stpeters.co.in Its effect on the carbonyl group's reactivity is less direct than that of the ortho-cyano group. Studies on benzophenone-carbazole dyads have shown that modifying the substitution position (ortho, meta, para) can significantly alter the excited-state evolution channels and photophysical properties. researchgate.net Similarly, in purine (B94841) derivatives, substituents at different positions exert varying degrees of influence on the molecule's electronic structure. nih.gov

The asymmetric substitution pattern—an ortho-withdrawing group on one ring and a meta-donating group on the other—creates a complex electronic landscape. The electron density across the molecule is not uniform, leading to specific sites being more or less reactive. For example, the carbonyl oxygen's basicity and the carbonyl carbon's electrophilicity are tuned by this unique substitution pattern, which dictates its reactivity towards nucleophiles and acids.

Table 2: Predicted Influence of Substituent Position on Reactivity This table generalizes the directing effects of the substituents based on their electronic nature and position.

| Substituent | Position | Nature | Predicted Influence on Reactivity Profile |

|---|---|---|---|

| Cyano (-CN) | 2 (ortho) | Deactivating, meta-director (relative to itself) | Strongly deactivates its own ring; sterically hinders and electronically modulates the adjacent carbonyl group. |

| Pyrrolidinomethyl (-CH₂N(CH₂)₄) | 3' (meta) | Activating, ortho,para-director (relative to itself) | Activates its own ring, directing further substitution to the 2', 4', and 6' positions. |

Role of the Solvent Environment in Modulating Chemical and Spectroscopic Properties

The properties of a molecule are not intrinsic but are modulated by its immediate surroundings, particularly the solvent. The interaction between a solute and solvent can alter both chemical reactivity and spectroscopic signatures, a phenomenon known as solvatochromism. nih.govresearchgate.net Benzophenone and its derivatives are well-known to exhibit solvatochromic effects. scialert.netnih.govnih.gov

For "this compound," a molecule with a significant dipole moment due to the carbonyl, cyano, and amino groups, changes in solvent polarity are expected to have a pronounced effect. Polar solvents can stabilize both the ground state and excited states differently. For molecules with intramolecular charge transfer (ICT) character, an increase in solvent polarity typically stabilizes the more polar ICT excited state more than the ground state. northwestern.edunih.gov This leads to a bathochromic (red) shift in the fluorescence emission spectrum. nih.gov The absorption spectrum can also be affected; for benzophenone itself, the weak n→π* transition often shows a hypsochromic (blue) shift in polar, protic solvents due to hydrogen bonding with the carbonyl oxygen, while the stronger π→π* transition may show a red shift. scialert.netacs.org

The ability of a solvent to act as a hydrogen bond donor or acceptor is also critical. researchgate.net Protic solvents (like ethanol (B145695) or water) can form hydrogen bonds with the carbonyl oxygen, the nitrogen of the cyano group, and the nitrogen of the pyrrolidine ring. nih.govnih.gov These specific interactions can significantly perturb the energy levels of the molecule, leading to substantial shifts in spectroscopic bands. nih.govsigmaaldrich.com For instance, hydrogen bonding to the carbonyl oxygen can lower the energy of the ground state and affect the n→π* transition energy. nih.gov Studies on other aminoketones have confirmed that both general solvent polarity and specific hydrogen bonding interactions play a key role in their photophysical behavior. nih.govresearchgate.net

Table 3: Anticipated Solvatochromic Effects on Spectroscopic Properties This table outlines the expected shifts in UV-Vis absorption based on solvent properties and known behavior of similar functional groups.

| Solvent Property | Interacting Moiety | Anticipated Effect on n→π* Transition (Carbonyl) | Anticipated Effect on Fluorescence (from ICT state) |

|---|---|---|---|

| Increasing Polarity | Entire molecule (dipole moment) | Minimal Shift | Bathochromic (red) Shift |

| Increasing H-bond Donor Ability (Protic Solvents) | C=O, -CN, Pyrrolidine N | Hypsochromic (blue) Shift | Complex shifts, potential quenching |

Applications in Advanced Chemical Research

Role as Photoinitiators and Photosensitizers in Polymerization Processes

Benzophenone (B1666685) and its derivatives are well-established as Type II photoinitiators, which function by absorbing light and then interacting with a co-initiator to produce the free radicals necessary for polymerization. Upon excitation by UV light, the benzophenone moiety in 2-Cyano-3'-pyrrolidinomethyl benzophenone would transition to an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine, alcohol, or thiol, to generate a ketyl radical and a substrate-derived radical. These radicals can then initiate the polymerization of monomers like acrylates.

Table 1: General Classification of Photoinitiators

| Type | Mechanism | Example Classes |

|---|---|---|

| Type I | Unimolecular bond cleavage upon irradiation to yield free radicals. | α-Hydroxyketones, Acylphosphine oxides |

| Type II | Bimolecular reaction where the excited photoinitiator interacts with a co-initiator to generate free radicals. | Benzophenones, Thioxanthones |

Utilization in Catalysis

The unique electronic and structural features of this compound also position it as a candidate for applications in catalysis.

Visible Light Photoredox Catalysis

Visible light photoredox catalysis has become a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. Benzophenone itself has been investigated for its ability to participate in photoredox processes. For instance, it has been used in visible-light-driven [2+2] photocycloadditions. The cyano group in this compound is an electron-withdrawing group, which can influence the photophysical and electrochemical properties of the benzophenone core, potentially tuning its reactivity as a photocatalyst. Organocatalyzed photoredox chemistry often employs organic dyes, but the development of new, metal-free photocatalysts is an active area of research. The combination of the benzophenone photosensitizer and the amine moiety within a single molecule could facilitate intramolecular electron transfer processes, a key step in many photoredox catalytic cycles.

Versatile Intermediate in Complex Organic Synthesis

The combination of reactive functional groups in this compound makes it a valuable intermediate for the synthesis of more complex molecules. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The ketone of the benzophenone can undergo nucleophilic addition or reduction. The pyrrolidine (B122466) ring can be further functionalized. This array of reactive sites allows for diverse synthetic transformations, making it a useful building block for creating libraries of compounds for drug discovery or for the synthesis of targeted, functional molecules. The synthesis of various heterocyclic compounds often relies on precursors with multiple functional groups that can be selectively manipulated.

Development of Chemical Probes for Investigating Molecular Interactions

Photoaffinity Labeling Methodologies

Photoaffinity labeling (PAL) is a powerful technique used to identify and study protein-ligand interactions. bldpharm.com This method employs a probe that contains a photoreactive group, which upon irradiation, forms a covalent bond with nearby molecules, typically the binding site of a target protein. bldpharm.com Benzophenones are one of the most commonly used photoreactive groups in PAL due to their ability to form a reactive triplet diradical that can insert into C-H bonds, which are abundant in proteins. sigmaaldrich.com

The structure of this compound contains the essential benzophenone photophore. To be used as a photoaffinity probe, it would typically be incorporated into a larger molecule that has an affinity for a specific biological target. The pyrrolidinomethyl and cyano groups could serve as handles for further chemical modification, allowing for the attachment of a targeting ligand or a reporter tag (like biotin (B1667282) or a fluorescent dye) for subsequent detection and analysis. The development of multifunctional linkers containing a benzophenone moiety for peptide stapling and photoaffinity labeling highlights the utility of this chemical entity in creating sophisticated chemical biology tools.

Table 2: Common Photoreactive Groups in Photoaffinity Labeling

| Photoreactive Group | Reactive Intermediate | Key Features |

|---|---|---|

| Benzophenones | Triplet Diradical | Stable to a wide range of chemical conditions, inserts into C-H bonds. |

| Aryl Azides | Nitrene | Highly reactive, can undergo ring expansion. |

| Diazirines | Carbene | Small size, highly reactive, short-lived intermediate. |

Probing Protein-Ligand and Other Biomolecular Interactions

The benzophenone scaffold is a well-established tool for investigating protein-ligand and other biomolecular interactions. nih.govnih.gov Benzophenone and its derivatives are widely used as photoaffinity labels. nih.gov Upon exposure to ultraviolet (UV) light, the carbonyl group of the benzophenone moiety can be excited to a triplet state. This excited state can then abstract a hydrogen atom from a nearby amino acid residue of a protein, resulting in the formation of a covalent bond between the benzophenone-containing molecule and the protein. This process, known as photo-crosslinking, allows researchers to identify and map the binding sites of ligands on their protein targets. nih.gov

Given this precedent, this compound could potentially serve as a valuable photoaffinity probe. The pyrrolidinomethyl group may influence its binding affinity and selectivity for specific protein targets, while the cyano group could modulate its electronic properties and, consequently, its photoreactivity.

Table 1: Potential Applications of this compound in Biomolecular Interaction Studies

| Application Area | Rationale | Potential Insights |

| Target Identification | The compound could be used as a bait molecule to identify the cellular protein targets of a particular pharmacophore. | Discovery of novel protein targets for drug development. |

| Binding Site Mapping | Photo-crosslinking experiments followed by proteomic analysis can pinpoint the specific amino acid residues involved in the binding interaction. | Detailed understanding of the molecular basis of ligand recognition. |

| Studying Protein-Protein Interactions (PPIs) | If incorporated into a peptide or a small molecule known to bind a specific protein, it could be used to trap and identify interacting protein partners. nih.gov | Elucidation of protein interaction networks and cellular signaling pathways. |

While direct experimental evidence for this compound in these applications is pending, the extensive use of other benzophenone derivatives, such as benzophenone sulfonamides and polyisoprenylated benzophenones as P-glycoprotein inhibitors, highlights the potential of this class of compounds in probing complex biological systems. nih.govjapsonline.com

Contributions to Material Science Research, such as UV Absorption Systems

Benzophenone and its derivatives are widely recognized for their ability to absorb UV radiation, a property that has led to their extensive use as UV absorbers and photoinitiators in material science. nih.govmdpi.comresearchgate.net The core mechanism involves the absorption of UV photons, which excites the molecule to a higher energy state. The molecule then dissipates this energy through non-radiative pathways, effectively converting harmful UV radiation into less damaging thermal energy. This photoprotective capability is crucial for preventing the degradation of polymers and other materials exposed to sunlight.

Furthermore, benzophenone-based materials are utilized as photoinitiators in UV-curing processes for inks, coatings, and adhesives. nih.gov The excited triplet state of the benzophenone can initiate radical polymerization of monomers like acrylates. By incorporating this compound into a polymer matrix, it could impart UV-shielding properties or act as a trigger for photopolymerization.

Table 2: Potential Material Science Applications of this compound

| Application | Mechanism | Potential Advantage |

| UV Stabilizer in Plastics | Absorbs UV radiation, preventing photodegradation of the polymer backbone. | Enhanced durability and lifespan of plastic products. |

| Photoinitiator for Coatings | Upon UV exposure, initiates radical polymerization to cure liquid coatings into solid films. | Rapid, energy-efficient curing of protective and decorative coatings. |

| Component of UV-blocking Films | Incorporated into transparent films to filter out harmful UV rays. | Protection of underlying materials or human skin from UV damage. |

Potential in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and electrostatic interactions. researchgate.netrsc.orgunibo.itnih.gov The molecular structure of this compound possesses several features that make it an interesting candidate for supramolecular assembly and host-guest chemistry.

The benzophenone core provides a relatively large, aromatic surface capable of participating in π-π stacking interactions. The cyano group is a well-known hydrogen bond acceptor and can also engage in dipole-dipole interactions. The pyrrolidinomethyl group, with its tertiary amine, can act as a hydrogen bond acceptor or be protonated to become a cation, enabling electrostatic interactions.

This combination of functional groups could allow this compound to self-assemble into well-defined supramolecular structures or to act as a guest molecule that binds to a specific host. For instance, the pyrrolidinomethyl group could facilitate binding to anionic hosts, while the aromatic rings could interact with macrocyclic hosts like cyclodextrins or calixarenes. The photoswitchable nature of the benzophenone unit could also be exploited to control the assembly and disassembly of such supramolecular systems with light. Research on cyanoazobenzene derivatives has demonstrated the utility of the cyano group in forming pseudorotaxanes, which are fundamental to the development of molecular machines. rsc.orgunibo.itnih.gov Similarly, benzophenone-functionalized dipeptides have been shown to form supramolecular gels that can act as templates for polymerization. nih.gov

Table 3: Potential Supramolecular and Host-Guest Chemistry Applications

| Area | Interaction Type | Potential Outcome |

| Self-Assembly | π-π stacking, hydrogen bonding, dipole-dipole interactions. | Formation of gels, liquid crystals, or other ordered materials with novel properties. |

| Host-Guest Complexation | Electrostatic interactions, hydrophobic effects, hydrogen bonding. | Selective binding to host molecules for applications in sensing, catalysis, or drug delivery. |

| Photoswitchable Systems | Reversible photochemical reaction of the benzophenone core. | Light-controlled assembly and disassembly of supramolecular structures for molecular machines or smart materials. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While the synthesis of benzophenone (B1666685) derivatives is well-established, the specific synthesis of 2-Cyano-3'-pyrrolidinomethyl benzophenone is not widely documented in publicly available research. Future research could focus on developing efficient and environmentally benign synthetic strategies.

A plausible, though not yet documented, synthetic approach could involve a multi-step sequence. One potential route could start from 2-aminobenzonitrile (B23959) and 3-bromobenzoyl chloride. The initial step would be a Friedel-Crafts acylation, followed by a series of reactions to introduce the pyrrolidinomethyl group, possibly via a precursor like 3'-(bromomethyl)benzophenone.

Future research should aim to develop more streamlined and sustainable synthetic methods. This could involve exploring one-pot reactions or catalytic approaches that minimize waste and improve atom economy. For instance, the use of greener solvents and catalysts in reactions like the Suzuki or Buchwald-Hartwig cross-coupling could be investigated for the formation of the biaryl ketone core.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Key Reactions | Potential Advantages |

| Linear Synthesis | Friedel-Crafts Acylation, Radical Bromination, Nucleophilic Substitution | Stepwise control over functionalization |

| Convergent Synthesis | Suzuki or Stille Coupling, Grignard Addition | Higher overall yield, modular approach |

| Green Chemistry Approach | One-pot synthesis, Catalytic C-H activation | Reduced waste, energy efficiency |

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

The photophysical properties of benzophenone and its derivatives are of significant interest, particularly their use as photosensitizers and in photopolymerization. The introduction of a cyano group, an electron-withdrawing group, and a pyrrolidinomethyl group, which can have varying electronic effects, makes the photochemistry of this compound a compelling area of study.

Advanced spectroscopic techniques could provide real-time mechanistic insights into its behavior upon photoexcitation. Time-resolved spectroscopy, such as transient absorption spectroscopy and time-resolved infrared spectroscopy, could be employed to study the formation and decay of excited states, including the triplet state characteristic of benzophenones. These studies would be crucial for understanding the kinetics and mechanisms of photoreactions involving this compound. For instance, the influence of the substituents on the intersystem crossing rate and the reactivity of the resulting triplet state could be elucidated.

Furthermore, techniques like femtosecond stimulated Raman spectroscopy could offer detailed vibrational information about the excited-state dynamics, providing a deeper understanding of the structural changes that occur upon light absorption.

High-Throughput Computational Screening and Rational Design of Derivatives

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel compounds, guiding synthetic efforts and accelerating the discovery of new applications. High-throughput computational screening could be employed to explore the potential of a virtual library of derivatives of this compound.

By systematically modifying the substituents on the benzophenone core, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations could be used to predict key properties such as electronic structure, absorption spectra, and redox potentials. This would allow for the rational design of derivatives with tailored photophysical or electronic properties for specific applications, such as improved photosensitizers or materials for organic electronics.